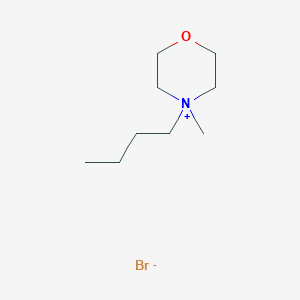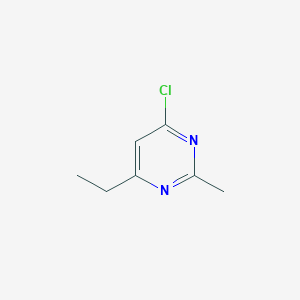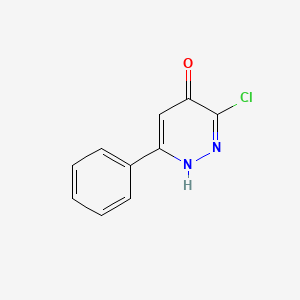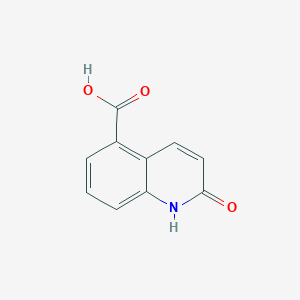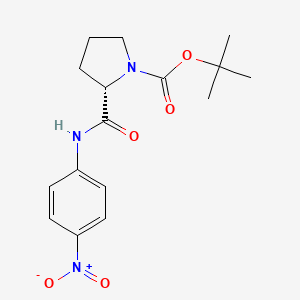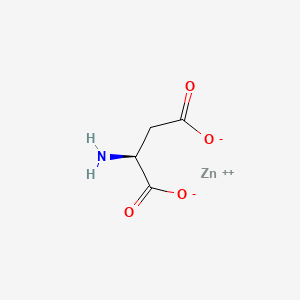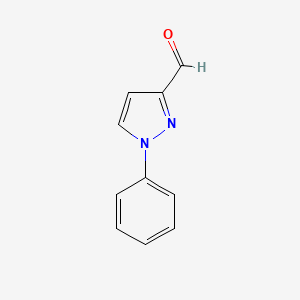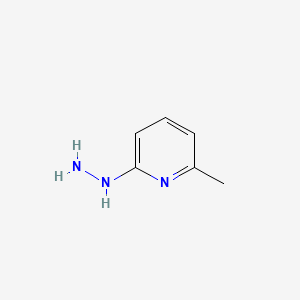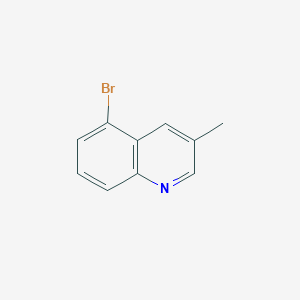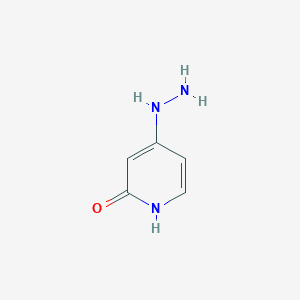
2-(2-Bromoethyl)piridina
Descripción general
Descripción
2-(2-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrN . It is a pyridine derivative and is used as an intermediate in organic synthesis .
Synthesis Analysis
2-(2-Bromoethyl)pyridine can be obtained by reacting pyridine as a starting material with ethyl bromide under appropriate conditions . The specific reaction conditions may vary for different synthetic routes .Molecular Structure Analysis
The molecular weight of 2-(2-Bromoethyl)pyridine is 186.049 Da . Its molecular formula is C7H8BrN . The exact mass is 184.984009 Da .Chemical Reactions Analysis
2-(2-Bromoethyl)pyridine is commonly used in organic synthesis reactions . It can be used as a starting material for the preparation of alcohols, ethers, esters, and other organic compounds . It can also be used in the drug synthesis process to synthesize drugs for the treatment of chronic diseases .Physical And Chemical Properties Analysis
2-(2-Bromoethyl)pyridine has a density of 1.446g/cm3 . Its boiling point is 213.852ºC at 760 mmHg . The flash point is 83.135ºC .Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de “2-(2-Bromoethyl)piridina”, centrándose en varias aplicaciones únicas:
Síntesis de Derivados de Bipiridina
Las bipiridinas y sus derivados, incluidos los derivados de “this compound”, se utilizan ampliamente como componentes fundamentales en diversas aplicaciones. Estas incluyen servir como ligandos en la catálisis de metales de transición, lo cual es crucial para muchas reacciones químicas utilizadas en procesos industriales y laboratorios de investigación .
Desarrollo de Químicosensores
“this compound” participa en la síntesis de quimiosensores, como los quimiosensores colorimétricos y de fluorescencia basados en 7-nitrobenz-2-oxa-1,3-diazol (NBD). Estos sensores son importantes para detectar la presencia de iones o moléculas específicas en una muestra, lo cual tiene aplicaciones en monitoreo ambiental, diagnóstico médico e investigación bioquímica .
Síntesis Farmacéutica
Si bien no está directamente relacionado con “this compound”, compuestos similares como “(2-Bromoethyl)benceno” juegan un papel crucial en la síntesis farmacéutica. Se utilizan en la creación de agentes antimicrobianos y en la síntesis de pequeños β-peptidomiméticos, que imitan la función de los péptidos naturales. Esto sugiere que “this compound” podría utilizarse potencialmente en aplicaciones farmacéuticas similares .
Estructuras Supramoleculares
Los derivados de piridina también se utilizan en la creación de estructuras supramoleculares. Estas estructuras tienen una amplia gama de aplicaciones, incluido el desarrollo de nuevos materiales con propiedades únicas para su uso en nanotecnología y ciencia de los materiales .
MDPI - Recent Progress on the Synthesis of Bipyridine Derivatives MilliporeSigma - 2-(Bromomethyl)pyridine 98 31106-82-8 ChemicalBook - (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .
Mode of Action
Brominated compounds like 2-(2-bromoethyl)pyridine often act through a mechanism of electrophilic aromatic substitution . In this process, the bromine atom of 2-(2-Bromoethyl)pyridine can form a covalent bond with a nucleophile present in the target molecule .
Biochemical Pathways
Brominated compounds can potentially affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The bromine atom in the molecule could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolism, and its rate of excretion .
Result of Action
It is known that 2-(2-bromoethyl)pyridine participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (nbd) based colorimetric and fluorescence chemosensor .
Action Environment
The action, efficacy, and stability of 2-(2-Bromoethyl)pyridine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .
Propiedades
IUPAC Name |
2-(2-bromoethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWCPLGFXOCGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512813 | |
| Record name | 2-(2-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39232-04-7 | |
| Record name | 2-(2-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromoethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B1590339.png)

